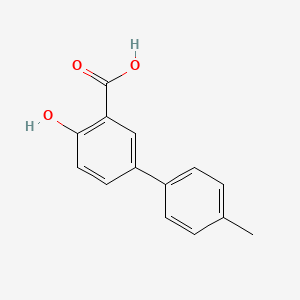

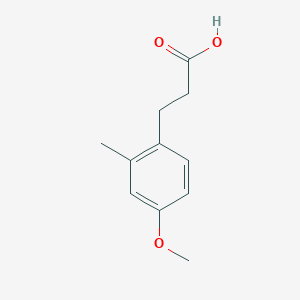

2-羟基-5-(4-甲基苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-5-(4-methylphenyl)benzoic acid is a compound that is structurally related to various azo-benzoic acids and their derivatives. These compounds are characterized by the presence of an azo group (-N=N-) and a benzoic acid moiety, which can undergo various chemical reactions and exhibit different physical and chemical properties depending on their specific substituents and structural conformations.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of azo-benzoic acids and their precursors. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves the use of spectroscopic techniques to confirm the structures of the azo-benzoic acids and their precursors . Another related synthesis method for 2-hydroxy-4-methyl benzoic acid employs acetone and ethyl formate to synthesize formyl acetone, which is then reacted with acetoacetic ester to produce the final product . These methods highlight the versatility of synthetic approaches to obtain compounds with the benzoic acid moiety.

Molecular Structure Analysis

The molecular structure of related azo-benzoic acids has been studied using single-crystal X-ray diffraction, revealing that the orientation of the phenyldiazenyl and carboxylic acid/carboxylate groups can vary between anti and syn conformations . Density functional theory (DFT) calculations have been used to optimize molecular structures and geometries, providing insights into the preferred conformations of these molecules .

Chemical Reactions Analysis

Chemical reactions involving azo-benzoic acids include acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The electrochemical reduction of azo-benzoic acids has been shown to follow a DISP2 mechanism, leading to the formation of 5-amino salicylic acid and sulfanilic acid as final products . These reactions are crucial for understanding the reactivity and potential applications of azo-benzoic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acids are determined by their molecular structure and the presence of functional groups. Spectroscopic techniques such as UV-VIS, IR, NMR, and MS are used to characterize these compounds . The presence of substituents such as the sulfo group can significantly impact the electrochemical behavior of these compounds . Additionally, the study of the crystal structure provides information on intermolecular interactions, such as hydrogen bonding, which can affect the stability and properties of the compounds .

科学研究应用

海洋来源的真菌化合物

Xu等人(2017年)的研究发现了一种新的苯醚衍生物,与从海洋来源的真菌Aspergillus carneus中分离出的2-羟基-5-(4-甲基苯基)苯甲酸密切相关。这种化合物表现出强大的抗氧化活性,暗示着在需要天然抗氧化剂的领域,如食品保鲜或制药(Xu et al., 2017),可能有潜在应用。

电催化和化学键研究

与2-羟基-5-(4-甲基苯基)苯甲酸结构相似的化合物的电化学行为一直是研究的课题,正如Mandić等人(2004年)的工作所示。他们的研究集中在各种苯甲酸的电化学还原上,提供了有关化学键断裂机制的见解,这可能对电催化和环境化学产生影响(Mandić等人,2004年)。

抗菌和酶抑制

Rasool等人(2015年)探讨了包括4-甲基苯甲酸在内的化合物的抗菌和酶抑制活性,这些化合物在结构上与2-羟基-5-(4-甲基苯基)苯甲酸相关。他们的研究结果表明在开发新的抗菌剂和研究酶机制方面可能有潜在应用(Rasool et al., 2015)。

作用机制

Mode of Action

It’s known that compounds with similar structures can interact with their targets via a variety of mechanisms, such as binding to receptors or enzymes, altering membrane permeability, or modulating gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Compounds with similar structures have been found to exert various effects at the molecular and cellular levels, such as modulating signal transduction, altering cell morphology, and affecting cell viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

属性

IUPAC Name |

2-hydroxy-5-(4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOYUQAJKMNTAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404896 |

Source

|

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

CAS RN |

43029-70-5 |

Source

|

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)